Carrier Mobility in the 2D Limit: InO Monolayer vs. In₂O₃ Thin-Film Transistors and ZnO
In the 2D monolayer limit, InO exhibits the highest predicted electron carrier mobility among all 18 monolayer metal oxides systematically screened via first-principles DFT calculations, reaching 8,540 cm²·V⁻¹·s⁻¹ [1]. This value is approximately 85 times higher than the best experimentally achieved field-effect mobility in polycrystalline In₂O₃ TFTs (~100 cm²·V⁻¹·s⁻¹) [2] and over 400 times higher than the typical Hall mobility of conventional In₂O₃ thin films (35 cm²·V⁻¹·s⁻¹) [3]. The InO monolayer also dramatically exceeds the mobility of ZnO thin films (20 cm²·V⁻¹·s⁻¹) [3]. This extraordinary predicted mobility originates from the highly dispersive conduction band of the InO monolayer and its superior oxidation resistance compared to other 2D metal oxides [1].
| Evidence Dimension | Electron carrier mobility (room temperature or predicted intrinsic) |
|---|---|
| Target Compound Data | InO monolayer: up to 8,540 cm²·V⁻¹·s⁻¹ (theoretical, DFT-GGA) |
| Comparator Or Baseline | In₂O₃ polycrystalline TFT: >100 cm²·V⁻¹·s⁻¹ (experimental, field-effect) | In₂O₃ thin film: 35 cm²·V⁻¹·s⁻¹ (Hall) | ZnO thin film: 20 cm²·V⁻¹·s⁻¹ (Hall) |
| Quantified Difference | InO monolayer mobility is ~85× higher than In₂O₃ TFT mobility and ~427× higher than In₂O₃ Hall mobility |
| Conditions | DFT-GGA level first-principles calculations (VASP) for InO monolayer; experimental TFT measurements for In₂O₃; Hall effect measurements for thin-film benchmarks |
Why This Matters
For procurement decisions in 2D electronics and high-speed transistor research, the InO monolayer's predicted mobility advantage of nearly two orders of magnitude over state-of-the-art In₂O₃ TFTs makes it a strategically distinct material for next-generation nanoelectronic devices.
- [1] Guo, Y.; Ma, L.; Mao, K.; Ju, M.; Bai, Y.; Zhao, J.; Zeng, X. C. Eighteen Functional Monolayer Metal Oxides: Wide Bandgap Semiconductors with Superior Oxidation Resistance and Ultrahigh Carrier Mobility. Nanoscale Horiz. 2019, 4, 592–600. DOI: 10.1039/C8NH00273H. View Source
- [2] Napoli, C.; et al. In₂O₃: An Oxide Semiconductor for Thin-Film Transistors, a Short Review. Molecules 2025, 30 (24), 4762. DOI: 10.3390/molecules30244762. View Source
- [3] Minami, T. Transparent Conducting Oxide Semiconductors for Transparent Electrodes. Semicond. Sci. Technol. 2005, 20, S35–S44. Table 2 data as reproduced in Sensors (Basel) 2011, 11 (5), 4512–4538. DOI: 10.3390/s110504512. View Source
